molecular formula C7H11NO2 B14495467 3-Oxo-3-(pyrrolidin-1-yl)propanal CAS No. 63442-59-1

3-Oxo-3-(pyrrolidin-1-yl)propanal

Cat. No.: B14495467
CAS No.: 63442-59-1
M. Wt: 141.17 g/mol
InChI Key: ONIWVBXSRXIGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-(pyrrolidin-1-yl)propanal is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of a pyrrolidine ring attached to a propanal group with an oxo substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanal typically involves the reaction of pyrrolidine with a suitable aldehyde or ketone. One common method is the condensation reaction between pyrrolidine and 3-oxopropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or chromatography, is often employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-Oxo-3-(pyrrolidin-1-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(pyrrolidin-1-yl)propanenitrile: This compound has a nitrile group instead of an aldehyde group.

    3-(1-Pyrrolidinyl)-1-propanol: This compound has a hydroxyl group instead of an oxo group.

    3-(2-Oxopyrrolidin-1-yl)propanal: This compound has a different substitution pattern on the pyrrolidine ring.

Uniqueness

3-Oxo-3-(pyrrolidin-1-yl)propanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties

Properties

CAS No.

63442-59-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-oxo-3-pyrrolidin-1-ylpropanal

InChI

InChI=1S/C7H11NO2/c9-6-3-7(10)8-4-1-2-5-8/h6H,1-5H2

InChI Key

ONIWVBXSRXIGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.